![molecular formula C21H27N3O3 B5550920 8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)
8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest falls within the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a group of spiro compounds that have garnered attention for their biological activities and potential pharmaceutical applications. These compounds are characterized by their spirocyclic structure, incorporating both oxygen and nitrogen atoms within the ring system, which contributes to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and related compounds typically involves multistep synthetic routes. A common approach for synthesizing these compounds involves the use of Michael addition reactions followed by cyclization processes. For example, Tsukamoto et al. (1995) described the synthesis of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones through Michael addition of hydroxyurea to alpha, beta-unsaturated esters, followed by a cyclization reaction (Tsukamoto et al., 1995).
Scientific Research Applications
Synthesis and Antihypertensive Activity
The compound has been part of a study focusing on the synthesis and evaluation of its antihypertensive activities. Specifically, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including the mentioned compound, have been synthesized and tested for their potential as antihypertensive agents in models such as spontaneous hypertensive rats. These compounds, especially those substituted at specific positions, have shown promising activities by acting as alpha-adrenergic blockers, indicating their potential utility in managing high blood pressure conditions without significant orthostatic hypotension effects at therapeutic doses (Caroon et al., 1981).
Antiviral Activity Against Human Coronavirus
A series of derivatives including the mentioned compound have been synthesized and evaluated for their activity against human coronavirus and influenza virus. Certain derivatives have demonstrated the ability to inhibit the replication of human coronavirus 229E effectively. This suggests the potential of these compounds in the development of treatments against coronaviruses, highlighting a versatile chemical structure conducive to antiviral drug development (Apaydın et al., 2019).
Anticancer and Antidiabetic Applications
Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their anticancer and antidiabetic potentials. The synthesis of these derivatives has led to compounds that showed significant activities against human breast carcinoma and liver carcinoma cell lines. Furthermore, some derivatives have exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to standard antidiabetic drugs. This indicates the dual potential of these compounds in treating both cancer and diabetes (Flefel et al., 2019).
properties
IUPAC Name |
8-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16(18-6-4-3-5-7-18)13-24-15-21(26-20(24)25)8-10-23(11-9-21)14-19-12-17(2)22-27-19/h3-7,12,16H,8-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVWBWUMYMMBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)
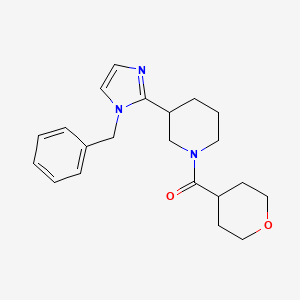
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
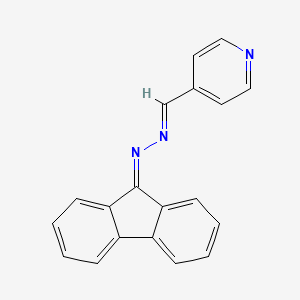
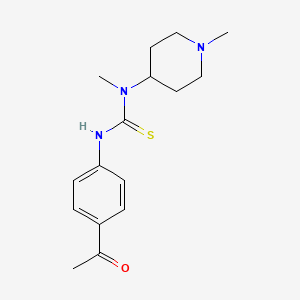
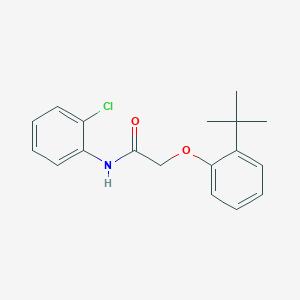
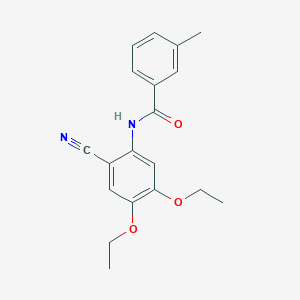
![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)
![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)
